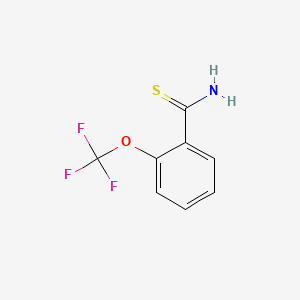

N-(5-氨基-2-氟苯基)-3-甲基丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(5-Amino-2-fluorophenyl)-3-methylbutanamide" is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs and functionalities, which can provide insights into the analysis of the compound . For instance, the first paper discusses a designer drug with a complex pyrazole skeleton and fluorinated substituents, which shares some structural similarities with the target compound . The second paper describes the synthesis and antitumor activity of a compound with a fluorinated aromatic ring and an amide linkage, which are also features of "N-(5-Amino-2-fluorophenyl)-3-methylbutanamide" . The third paper details the synthesis of a compound with a cyano group and an amide linkage, which, while not directly related, can provide context for the reactivity and properties of amide bonds .

Synthesis Analysis

The synthesis of compounds similar to "N-(5-Amino-2-fluorophenyl)-3-methylbutanamide" involves multi-step reactions, typically starting with the functionalization of aromatic rings followed by the formation of the amide bond. In the second paper, the synthesis of the indazole derivative is achieved by condensation of an isocyanato compound with an amine, which could be a relevant method for synthesizing the amide bond in the target compound . The third paper describes the use of triethylamine and propylphosphonic anhydride to facilitate the amide bond formation, which might be applicable to the synthesis of "N-(5-Amino-2-fluorophenyl)-3-methylbutanamide" .

Molecular Structure Analysis

The molecular structure of compounds with amide linkages and fluorinated aromatic rings can be elucidated using techniques such as NMR spectroscopy and X-ray crystallography. The first paper emphasizes the importance of NMR, especially (13)C NMR, in determining the structure of a complex molecule . The second paper reports the determination of the crystal structure of a related compound, which could suggest that similar techniques might be used to analyze the crystal structure of "N-(5-Amino-2-fluorophenyl)-3-methylbutanamide" .

Chemical Reactions Analysis

The reactivity of the amide bond and the influence of fluorinated substituents on chemical reactions are important aspects of the chemical reactions analysis. The papers provided do not directly discuss the reactivity of a compound identical to "N-(5-Amino-2-fluorophenyl)-3-methylbutanamide," but they do provide insights into the reactivity of similar functional groups. For example, the presence of fluorine can affect the electronic properties of the aromatic ring and potentially influence the reactivity of the amide bond .

Physical and Chemical Properties Analysis

The physical and chemical properties of "N-(5-Amino-2-fluorophenyl)-3-methylbutanamide" can be inferred from the properties of structurally related compounds. The presence of fluorine atoms typically influences the lipophilicity, metabolic stability, and binding interactions of a molecule . The amide bond contributes to the molecule's solubility and hydrogen bonding potential . Detailed analysis of these properties would require experimental data specific to the compound .

科学研究应用

抗惊厥和镇痛特性

N-(5-氨基-2-氟苯基)-3-甲基丁酰胺衍生物显示出作为抗惊厥药物的潜力。在研究中,类似这种化合物的主要氨基酸衍生物(PAADs)在动物模型中表现出显著的抗惊厥效果和神经病理性疼痛缓解活性。这些化合物的抗惊厥活性受特定位点取代基的影响,带有电子吸引基团的化合物保留活性,而带有电子给予基团的化合物导致活性丧失。这些发现表明,包括N-(5-氨基-2-氟苯基)-3-甲基丁酰胺在内的C(2)-烃基 PAADs 可能代表一类新型抗惊厥药物(King et al., 2011)。

新杂质的合成

已经研究了相关化合物中杂质的合成和鉴定,为制药生产和质量控制提供了宝贵的见解。这项研究对于了解这些化合物在合成过程中的化学行为和稳定性至关重要(Naidu & Sharma, 2017)。

基质金属蛋白酶抑制

N-(5-氨基-2-氟苯基)-3-甲基丁酰胺的衍生物,如 CGS 27023A 衍生物,已被确认为基质金属蛋白酶的有效抑制剂。这些抑制剂在治疗各种疾病,包括癌症、心血管疾病和炎症性疾病方面具有潜在应用。对这些衍生物的放射合成研究已经进行,以便在小动物 PET 成像研究中潜在使用(Wagner et al., 2009)。

合成路线研究

对相关化合物的合成路线的研究为更高效和可行的生产方法提供了见解。这项研究对于制药品和其他化学产品的合成过程的开发和优化至关重要(Zhou Kai, 2010)。

神经激肽-1 受体拮抗剂的潜力

研究探讨了类似N-(5-氨基-2-氟苯基)-3-甲基丁酰胺的化合物在作为神经激肽-1 受体拮抗剂方面的作用。这可能对于开发治疗抑郁症和呕吐等疾病的治疗方法产生影响(Harrison et al., 2001)。

属性

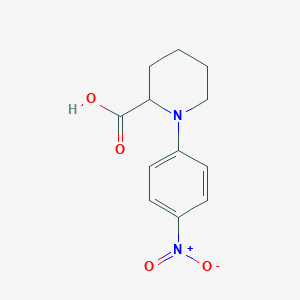

IUPAC Name |

N-(5-amino-2-fluorophenyl)-3-methylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O/c1-7(2)5-11(15)14-10-6-8(13)3-4-9(10)12/h3-4,6-7H,5,13H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFZWVHLJZBEVME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=C(C=CC(=C1)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Amino-2-fluorophenyl)-3-methylbutanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4'-(tert-Butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1320373.png)

![3-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1320374.png)